molecular formula C17H15N3O B5823306 2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

Cat. No. B5823306
M. Wt: 277.32 g/mol
InChI Key: GMNKSULOTPEBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and inhibit the activity of enzymes such as xanthine oxidase and acetylcholinesterase. This compound has also shown potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of 2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive target for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.

Future Directions

There are several future directions for the study of 2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole. One direction is to further investigate its mechanism of action and optimize its biological activity. Another direction is to explore its potential as a lead compound for the development of new drugs. Additionally, more studies are needed to evaluate its safety and toxicity profile. Finally, its potential as a therapeutic agent for various diseases should be explored further.
Conclusion:
In conclusion, 2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is a heterocyclic compound with diverse biological activities. It has been synthesized using various methods and has shown potential as a lead compound for drug development. However, more studies are needed to fully understand its mechanism of action and optimize its biological activity. Its potential as a therapeutic agent for various diseases should be explored further.

Synthesis Methods

2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole can be synthesized using various methods, such as the reaction of 2-aminobenzimidazole with benzoyl chloride in the presence of a base. Another method involves the reaction of 2-nitrobenzimidazole with benzoyl chloride in the presence of iron powder and hydrochloric acid. The yield of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also shown potential as an inhibitor of enzymes such as xanthine oxidase and acetylcholinesterase.

properties

IUPAC Name

3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(13-6-2-1-3-7-13)19-10-11-20-15-9-5-4-8-14(15)18-16(20)12-19/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNKSULOTPEBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C32)CN1C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.